REACTION_CXSMILES
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F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[C:4]#[N:5].[CH3:11][NH:12]N.C[N:15](C)C(=O)C>>[I:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]2[C:3]=1[C:4]([NH2:15])=[N:5][N:12]2[CH3:11]
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Name
|
|
Quantity
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4.5 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C(=CC=C1)I
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Name
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methylhydrazine
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Quantity
|
1.2 mL
|
Type
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reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
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45 mL
|
Type
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reactant
|
Smiles
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CN(C(C)=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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To a 330 mL pressure vessel equipped with a magnetic stir bar
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Type
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CUSTOM
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Details
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The vessel was flushed with N2 gas
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Type
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CUSTOM
|
Details
|
sealed
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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ADDITION
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Details
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diluted with EtOAc (300 mL
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Type
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WASH
|
Details
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washed with water
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Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted
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Type
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WASH
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Details
|
the combined EtOAc extracts were washed with water (3×150 mL), brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated to a brown solid
|
Type
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CUSTOM
|
Details
|
The solid was triturated with EtOAc/hexanes (1:1, 10 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc/hexanes (1:1)
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 4.04 g (81%) of I-216 as a beige solid
|
Name
|
|
Type
|
|
Smiles
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IC1=C2C(=NN(C2=CC=C1)C)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |